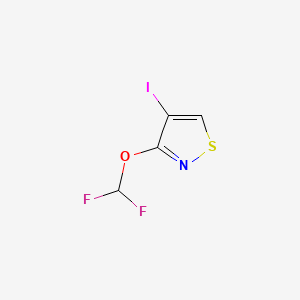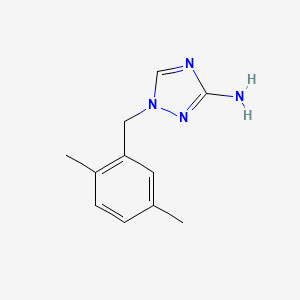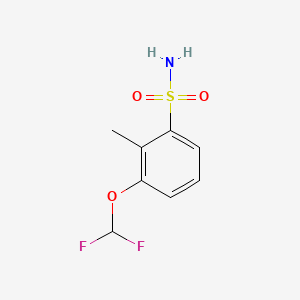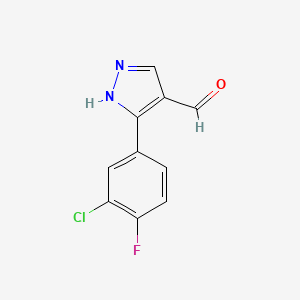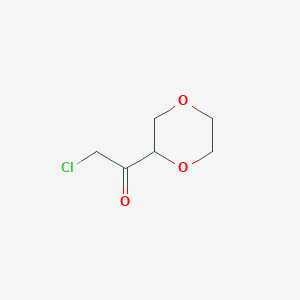
2-Chloro-1-(1,4-dioxan-2-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(1,4-dioxan-2-yl)ethan-1-one is a chemical compound with the molecular formula C6H9ClO3 and a molecular weight of 164.59 g/mol . It is characterized by the presence of a chloro group attached to an ethanone moiety, which is further connected to a 1,4-dioxane ring. This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(1,4-dioxan-2-yl)ethan-1-one typically involves the reaction of 1,4-dioxane with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-(1,4-dioxan-2-yl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The ethanone moiety can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanone derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(1,4-dioxan-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-(1,4-dioxan-2-yl)ethan-1-one involves its interaction with nucleophilic sites in biological molecules. The chloro group acts as an electrophile, facilitating the formation of covalent bonds with nucleophiles such as amino acids in proteins. This interaction can lead to the inhibition of enzyme activity or modification of protein function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Similar in structure but contains a quinoline ring instead of a dioxane ring.
1-(1-Chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one: Contains a cyclopropyl and triazole moiety.
Uniqueness
2-Chloro-1-(1,4-dioxan-2-yl)ethan-1-one is unique due to its dioxane ring, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .
Eigenschaften
Molekularformel |
C6H9ClO3 |
|---|---|
Molekulargewicht |
164.59 g/mol |
IUPAC-Name |
2-chloro-1-(1,4-dioxan-2-yl)ethanone |
InChI |
InChI=1S/C6H9ClO3/c7-3-5(8)6-4-9-1-2-10-6/h6H,1-4H2 |
InChI-Schlüssel |
DJDLOPZLXURYHF-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(CO1)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



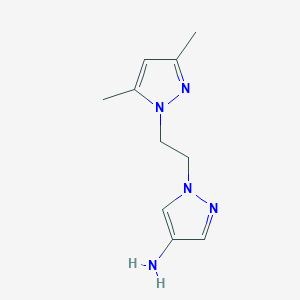
![{3-Oxabicyclo[3.2.1]octan-2-yl}methanol](/img/structure/B13633384.png)
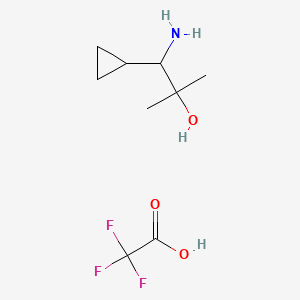
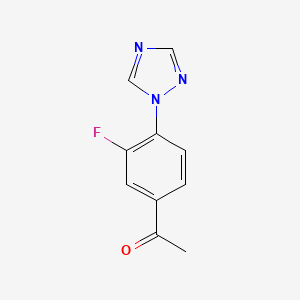
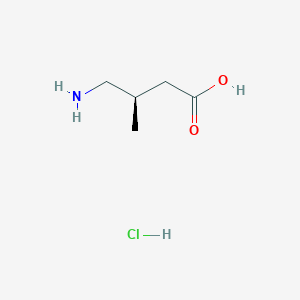

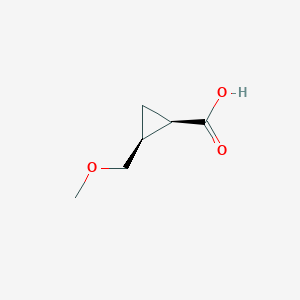
![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B13633420.png)
![2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid](/img/structure/B13633425.png)
